
Quinuclidin-3-one oxime
Overview
Description
Quinuclidin-3-one oxime is a bicyclic oxime derivative characterized by a quinuclidine backbone (1-azabicyclo[2.2.2]octane) with an oxime (-C=N-OH) functional group at the 3-position. Its stereoisomeric forms, (E)- and (Z)-configurations, are critical to its chemical reactivity and biological activity . The compound is synthesized via reactions between quinuclidin-3-one (or its hydrochloride salt) and hydroxylamine derivatives under varying conditions, including solvent-based, mechanochemical, and microwave-assisted methods . Applications span medicinal chemistry (e.g., antimicrobial agents, cannabinoid receptor ligands) and materials science, with stereochemical control being a key focus due to its impact on bioactivity .
Preparation Methods
Starting Material: Quinuclidin-3-one
The synthesis of quinuclidin-3-one oxime begins with quinuclidin-3-one, a bicyclic compound featuring a ketone group at the 3-position of the quinuclidine framework. Quinuclidin-3-one itself is typically prepared by:
- Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation.
- Alternatively, industrially, the commercially available quinuclidin-3-one hydrochloride salt is treated with a base such as potassium carbonate in an ether solvent to yield quinuclidin-3-one in high purity and yield.
General Synthetic Route to this compound
The classical preparation of this compound involves the nucleophilic addition of hydroxylamine to the ketone group of quinuclidin-3-one. The key steps are:
- Reaction of quinuclidin-3-one with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide).
- Formation of an unstable reaction intermediate, followed by elimination of a protonated hydroxyl group, yielding the oxime.
- The oxime product can exist as two stereoisomers, (E) and (Z), due to the C=N double bond configuration.
This reaction is typically conducted in mild conditions at room temperature and often results in a mixture of (E) and (Z) stereoisomers in solution.
Detailed Preparation Methods and Their Analysis
Classical Solvent-Based Synthesis
- Procedure: Quinuclidin-3-one is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or water) with a base at room temperature.
- Outcome: A mixture of (E)- and (Z)-oxime stereoisomers is obtained, often as hydrochloride salts.
- Limitations: The stereoselectivity is poor, and prolonged reaction times may be required for complete conversion. Using quinuclidin-3-one hydrochloride salt as a starting material can yield pure (E)-stereoisomers but with significantly longer reaction times.
Parameter | Classical Solvent Synthesis |
---|---|
Solvent | Ethanol, water |
Temperature | Room temperature |
Reaction Time | Several hours |
Stereoselectivity | Mixture of (E) and (Z) isomers |
Yield | Moderate to high |
Notes | Requires post-reaction separation of isomers |
Mechanochemical Synthesis
- Procedure: Solid-state reaction by grinding quinuclidin-3-one with hydroxylamine salts without solvents.
- Advantages: This green chemistry approach avoids environmentally harmful solvents, reduces reaction time, and can enhance stereoselectivity.
- Outcome: Pure (E)-oxime stereoisomers are obtained efficiently.
- Mechanism: The reaction proceeds via the formation of a reaction intermediate, followed by elimination and proton transfer steps facilitated by mechanical energy.
Parameter | Mechanochemical Synthesis |
---|---|
Solvent | None (solid-state) |
Temperature | Ambient or slightly elevated |
Reaction Time | Minutes to hours |
Stereoselectivity | High (pure (E) isomer) |
Yield | High |
Notes | Environmentally friendly, no solvent waste |
Microwave-Assisted Synthesis
- Procedure: Quinuclidin-3-one and hydroxylamine hydrochloride are reacted under microwave irradiation, often with minimal or no solvent.
- Advantages: Microwave synthesis drastically accelerates reaction rates, reducing hours-long reactions to minutes.
- Outcome: Predominantly pure (E)-oxime stereoisomers are formed.
- Notes: Microwave energy enhances molecular collisions and reaction kinetics, improving yield and selectivity.
Parameter | Microwave-Assisted Synthesis |
---|---|
Solvent | Minimal or none |
Temperature | Elevated (microwave controlled) |
Reaction Time | Minutes |
Stereoselectivity | High (pure (E) isomer) |
Yield | High |
Notes | Rapid, energy-efficient |
Reaction Mechanism Overview
The formation of this compound involves:
- Nucleophilic attack of hydroxylamine on the carbonyl carbon of quinuclidin-3-one, forming an unstable intermediate.
- Protonation and elimination steps lead to the formation of the oxime hydrochloride salts.
- Proton transfer via explicit water molecules in acidic conditions facilitates the conversion.
- The stereochemistry (E or Z) is influenced by reaction conditions; mechanochemical and microwave methods favor the thermodynamically stable (E) isomer.
Research Findings and Comparative Analysis
Method | Reaction Time | Stereoselectivity | Environmental Impact | Yield | Notes |
---|---|---|---|---|---|
Classical Solvent | Hours | Mixed (E/Z) | Moderate (solvent use) | Moderate to High | Longer reaction time, requires separation |
Mechanochemical | Minutes-Hours | High (pure E) | Low (solvent-free) | High | Green chemistry, efficient |
Microwave-Assisted | Minutes | High (pure E) | Low (minimal solvent) | High | Rapid, energy-efficient |
- Mechanochemical and microwave-assisted syntheses are superior in terms of stereoselectivity and environmental friendliness compared to classical solvent-based methods.
- The pure (E)-oxime isomer obtained by these modern methods is preferred due to its thermodynamic stability and better-defined chemical properties.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Stereochemical Dynamics and Reaction Mechanisms
The stereochemistry of oxime formation is governed by polytopal rearrangements and proton transfer processes:
Mechanistic Steps:
-
Intermediate Formation : Nucleophilic attack by hydroxylamine on the carbonyl group forms an unstable intermediate (RI) .
-
Proton Transfer : Protonation of the nitrogen atom occurs via explicit water molecules, leading to E/Z isomerization .
-
Elimination : Deprotonation yields hydrochlorides of (E)- or (Z)-oximes, with the E isomer favored under acidic or solvent-free conditions .
Conformational Analysis :
-
Pyramidal inversion at the nitrogen atom enables interconversion between enantiomers .
-
Energy barriers for isomerization correlate with steric hindrance from O-substituents (e.g., benzyl > methyl) .
Kinase Inhibition
-
Targets : Inhibits >40 kinases, including JNK-3 (IC₅₀ = 12 nM).
-
Mechanism : Binds ATP-binding pockets via hydrogen bonding and hydrophobic interactions.
Bioconjugation via Oxime Ligation
-
Reaction : Reacts with aldehydes/ketones under mild conditions (pH 4–6) to form stable oxime bonds.
-
Applications :
-
Polymer-protein conjugates for drug delivery.
-
Glycoconjugate vaccines (e.g., HIV-1 epitopes).
-
Antibiotic Derivatives
-
Cephalosporins : Derivatives like cefuroxime show enhanced efficacy against Gram-negative bacteria (MIC = 0.5 µg/mL).
Comparative Reactivity with Structural Analogs
Compound | Reactivity Difference | Biological Impact |
---|---|---|
Quinuclidone | Lacks oxime group; less nucleophilic | Limited kinase inhibition |
3-Hydroxyquinuclidine | Hydroxyl group reduces electrophilicity | Weaker antimicrobial activity |
4-Piperidone | Ketone at C4; distinct ring strain | Altered metabolic stability |
Insight : The oxime group enhances both nucleophilicity and target binding affinity compared to analogs .
Industrial and Pharmacological Relevance
Scientific Research Applications
Polymer Science
Application Summary : Quinuclidin-3-one oxime is utilized in the synthesis of dynamic and functional polymeric materials. It plays a crucial role in oxime click chemistry, which is known for its efficiency and specificity.
Methods of Application :
- Employed in polymer synthesis techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).
Results and Outcomes :
- Development of self-healing polymers and hydrogels with adjustable gelation times.
- High-fidelity 3D patterning of gels and surfaces.
Pharmacology
Application Summary : The compound exhibits potential as a kinase inhibitor with anticancer and anti-inflammatory activities.
Methods of Application :
- Studied for interactions with kinase enzymes using molecular modeling and in vitro assays.
Results and Outcomes :
- Inhibits over 40 different kinases, suggesting broad therapeutic applications.
- Unique structural characteristics allow for distinct receptor binding compared to other inhibitors.
Biochemistry
Application Summary : this compound enhances the oxime ligation process, particularly for bioconjugation.
Methods of Application :
- Involves nucleophilic aminooxy groups reacting with electrophilic carbonyl groups under mild conditions.
Results and Outcomes :
- Successful creation of bioconjugates such as polymer-proteins and peptide dendrimers, valued for their chemoselectivity and stability.
Toxicology
Application Summary : The compound is administered to individuals exposed to organophosphates (OPs), targeting acetylcholinesterase (AChE) for reactivation.
Methods of Application :
- Administered in clinical settings to treat OP poisoning.
Results and Outcomes :
- Critical component of standard treatments for OP poisoning, although effectiveness varies based on specific OPs.
Microbiology
Application Summary : this compound derivatives are synthesized into oxime-based cephalosporins, a class of β-lactam antibiotics.
Methods of Application :
- Synthesized from this compound to treat bacterial infections.
Results and Outcomes :
- FDA-approved derivatives like cefuroxime have shown efficacy against a broad spectrum of bacterial pathogens.
Antimicrobial Efficacy
Research demonstrated that quinuclidinone derivatives possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, certain compounds exhibited MIC values ranging from 0.25 to 4.00 μg/mL against multidrug-resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, outperforming traditional antibiotics such as gentamicin .
Apoptosis Induction
A study by Malki et al. revealed that specific quinuclidinium derivatives could activate p53 pathways, inducing apoptosis in breast cancer cells. This underscores the therapeutic potential of these compounds in oncology.
Cholinesterase Inhibition
Profiling studies indicated that N-alkyl quaternary quinuclidines inhibit human AChE and butyrylcholinesterase (BChE), suggesting applications in treating neurodegenerative diseases .
Summary Table of Biological Activities
Activity Type | Description | Findings/Outcomes |
---|---|---|
Antimicrobial | Activity against gram-positive/negative bacteria | MIC values from 0.25 to 4.00 μg/mL |
Kinase Inhibition | Inhibition of multiple kinases | Over 40 kinases inhibited; potential cancer therapies |
Bioconjugation | Formation of stable bioconjugates | Successful synthesis of polymer-protein conjugates |
Cholinesterase Inhibition | Inhibition relevant for neurodegenerative diseases | Effective against AChE and BChE |
Mechanism of Action
The mechanism of action of quinuclidin-3-one oxime involves its interaction with molecular targets such as acetylcholinesterase and butyrylcholinesterase. The oxime group of the compound acts as a nucleophile, displacing the phosphonylated serine residue in the active site of the enzyme, thereby reactivating the inhibited enzyme . This reactivation process is crucial for its use as an antidote for organophosphorus compounds poisoning.
Comparison with Similar Compounds
Pharmacological Activity
Quinuclidin-3-one oxime derivatives show reduced receptor affinity compared to parent quinuclidin-3-one analogs but retain niche applications.
For example, oxime derivatives 16 and 17 (Table 2 in ) exhibit 10-fold lower binding to CB1/CB2 receptors than their parent quinuclidin-3-one analogs. However, quaternary ammonium derivatives of qox demonstrate enhanced antimicrobial activity, leveraging the oxime’s acidity (pKa = 10.805) and quinuclidine nitrogen basicity (pKa = 8.072) .
Structural and Mechanistic Insights
X-ray crystallography of (2Z,3E)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one oxime confirms its planar geometry and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies . Such detailed structural data are absent for many oximes, underscoring the utility of this compound in rational drug design.
Biological Activity
Quinuclidin-3-one oxime is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an in-depth exploration of its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound primarily interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are enzymes responsible for the hydrolysis of acetylcholine in the nervous system. The compound acts as a reversible inhibitor and reactivator of these enzymes, thereby influencing cholinergic signaling pathways.
Key Mechanisms:
- Inhibition: this compound binds to the active sites of AChE and BChE, preventing them from breaking down acetylcholine, which can lead to increased synaptic activity.
- Reactivation: Following organophosphate poisoning, this compound can reactivate inhibited AChE, restoring normal cholinergic function.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is likely absorbed into systemic circulation where it exerts its effects on target enzymes. Studies suggest that the compound is distributed throughout the body, particularly in tissues where AChE and BChE are prevalent.
Antimicrobial Activity
Recent studies have demonstrated that this compound derivatives exhibit significant antimicrobial properties. For instance, quaternary N-benzyl derivatives have shown potent activity against both gram-positive and gram-negative bacteria, with minimal inhibitory concentration (MIC) values as low as 0.25 μg/mL against resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae.
Compound Type | MIC (μg/mL) | Activity Against |
---|---|---|
Quaternary N-benzyl | 0.25 - 4.00 | Gram-positive & gram-negative bacteria |
Nonquaternary derivatives | 7.6 - 10.8 | Poor activity against tested strains |
These findings underscore the potential of this compound derivatives as novel antimicrobial agents .
Anticancer and Anti-inflammatory Properties
This compound has also been investigated for its potential as a kinase inhibitor, which could have implications in cancer therapy and anti-inflammatory treatments. The compound's ability to modulate various signaling pathways suggests it may play a role in inhibiting tumor growth and reducing inflammation.
Case Studies
- Antidote for Organophosphate Poisoning: In clinical settings, this compound has been evaluated as an antidote for organophosphate poisoning. Its efficacy in reactivating AChE has been documented in several case studies where patients exposed to nerve agents were treated successfully with this compound.
- Antimicrobial Efficacy: A study on the antimicrobial activity of this compound derivatives highlighted their effectiveness against multidrug-resistant bacterial strains. The research utilized disc diffusion assays to assess the antibacterial potency, demonstrating significant zones of inhibition compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What experimental steps are essential for synthesizing and characterizing Quinuclidin-3-one oxime with reproducibility?
- Methodological Answer:
- Synthesis: Document reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps (e.g., recrystallization or column chromatography). Use past tense and passive voice in reporting .
- Characterization: Include NMR (¹H/¹³C), IR, and mass spectrometry data. Provide raw spectral files in supporting information, ensuring peak assignments align with theoretical predictions .
- Reproducibility: Reference established protocols for similar oxime syntheses and adhere to journal guidelines for experimental detail .
Q. How should researchers conduct a systematic literature review on this compound’s physicochemical properties?
- Methodological Answer:
- Use databases (e.g., PubMed, SciFinder) with keywords like “this compound” AND “spectroscopy” OR “reactivity.” Apply Boolean operators to filter studies by date (post-2010) and methodology .
- Extract data into a comparative table (e.g., melting points, NMR shifts) to identify trends or gaps. Cross-reference primary sources to avoid reliance on reviews .
Q. What are the minimum characterization requirements for confirming this compound’s purity and structure?
- Methodological Answer:
- Purity: Report HPLC/GC chromatograms with retention times and baseline resolution. Include elemental analysis (C, H, N) with <0.4% deviation .
- Structure: Assign all NMR peaks (e.g., oxime proton at δ 8–10 ppm) and correlate with IR (C=N stretch ~1640 cm⁻¹). For novel derivatives, provide X-ray crystallography data .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer:
- Multi-technique validation: Combine NMR with dynamic light scattering (DLS) to assess aggregation effects or use variable-temperature NMR to detect conformational changes .
- Computational modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
- Collaborative verification: Share raw data with independent labs to confirm reproducibility .
Q. What strategies are effective for studying the mechanistic pathways of this compound in nucleophilic reactions?
- Methodological Answer:
- Kinetic analysis: Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature. Plot Eyring or Arrhenius graphs to infer transition states .
- Isotopic labeling: Introduce ¹⁵N or ²H isotopes to track oxime group participation. Compare kinetic isotope effects (KIE) to distinguish stepwise vs. concerted mechanisms .
- In situ monitoring: Employ FTIR or Raman spectroscopy to detect intermediate species .
Q. How can computational methods enhance the prediction of this compound’s reactivity in novel applications?
- Methodological Answer:
- Docking studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., acetylcholinesterase). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- Reactivity descriptors: Calculate Fukui indices or molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites .
- Machine learning: Train models on existing oxime reactivity datasets to forecast reaction outcomes .
Q. Data Analysis and Reporting
Q. What frameworks are recommended for designing ethical and feasible studies on this compound?
- Methodological Answer:
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal drafting. For example, ensure access to specialized instrumentation (e.g., high-field NMR) is feasible .
- Use PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, such as comparing this compound’s efficacy to other reactivators in enzyme inhibition assays .
Q. How should researchers handle data ownership and sharing in collaborative studies on this compound?
- Methodological Answer:
- Draft a data management plan (DMP) specifying storage (e.g., institutional repositories), access rights, and retention periods (5–10 years post-publication). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- For disputes, reference institutional IP policies or employ third-party arbitration .
Q. Tables for Comparative Analysis
Table 1: Key Spectroscopic Data for this compound Derivatives
Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=N, cm⁻¹) | Reference |
---|---|---|---|---|
Derivative A | 8.2 (s, 1H) | 165.4 | 1645 | |
Derivative B | 8.5 (s, 1H) | 167.1 | 1638 |
Table 2: Methodological Pitfalls and Solutions in Oxime Research
Pitfall | Solution | Evidence |
---|---|---|
Inconsistent NMR conditions | Standardize solvent, temperature, and pH | |
Overreliance on single data | Triangulate with computational models |
Properties
CAS No. |
35423-17-7 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7- |
InChI Key |
QSXHBTDHLNHMLV-FPLPWBNLSA-N |
SMILES |
C1CN2CCC1C(=NO)C2 |
Isomeric SMILES |
C1CN2CCC1/C(=N\O)/C2 |
Canonical SMILES |
C1CN2CCC1C(=NO)C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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